molecular formula C14H8N2O2 B14314803 2-Methyl-5-oxo-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile CAS No. 112163-95-8

2-Methyl-5-oxo-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile

Cat. No.: B14314803
CAS No.: 112163-95-8
M. Wt: 236.22 g/mol
InChI Key: XHQCZPKNBJXWKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-oxo-5H-1benzopyrano[4,3-b]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of benzopyranopyridines. This compound is characterized by its unique fused ring structure, which includes a benzopyrano and pyridine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-oxo-5H-1benzopyrano[4,3-b]pyridine-3-carbonitrile typically involves multicomponent reactions. One efficient method involves the reaction of 2-chloroquinoline-3-carbaldehyde with active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin. The reaction proceeds through a Michael addition followed by intramolecular cyclization . This method is advantageous due to its high yield (65-98%) and the absence of a metal catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions, optimized for large-scale synthesis. The use of readily available starting materials and simple workup procedures, such as washing the products with ethanol, makes this method suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-oxo-5H-1benzopyrano[4,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2-Methyl-5-oxo-5H-1benzopyrano[4,3-b]pyridine-3-carbonitrile, which can be further utilized in different applications.

Scientific Research Applications

2-Methyl-5-oxo-5H-1benzopyrano[4,3-b]pyridine-3-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5-oxo-5H-1benzopyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-7-methyl-5-oxo-5H-1benzopyrano[2,3-b]pyridine-3-carbonitrile
  • Ethyl 2-amino-7-methyl-5-oxo-5H-1benzopyrano[2,3-b]pyridine-3-carboxylate
  • 3-Acetyl-2-methyl-5H-1-benzopyrano[2,3-b]pyridin-5-one

Uniqueness

2-Methyl-5-oxo-5H-1benzopyrano[4,3-b]pyridine-3-carbonitrile is unique due to its specific fused ring structure and the presence of a carbonitrile group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher potency in certain biological assays and offer more versatile synthetic applications .

Properties

CAS No.

112163-95-8

Molecular Formula

C14H8N2O2

Molecular Weight

236.22 g/mol

IUPAC Name

2-methyl-5-oxochromeno[4,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C14H8N2O2/c1-8-9(7-15)6-11-13(16-8)10-4-2-3-5-12(10)18-14(11)17/h2-6H,1H3

InChI Key

XHQCZPKNBJXWKF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1C#N)C(=O)OC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.